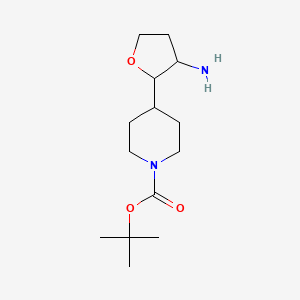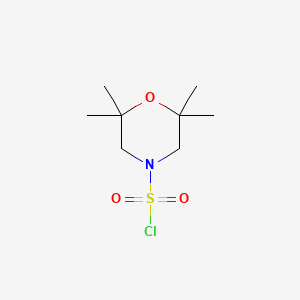
2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride typically involves the reaction of 2,2,6,6-Tetramethylmorpholine with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve continuous-flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonamides.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted morpholine derivatives .
Scientific Research Applications
2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles to form sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride is unique due to its high reactivity and selectivity. Similar compounds include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a base in organic synthesis.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a radical scavenger and oxidation catalyst.
Compared to these compounds, this compound offers distinct advantages in terms of its ability to introduce sulfonyl groups into various substrates .
Properties
Molecular Formula |
C8H16ClNO3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
2,2,6,6-tetramethylmorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)5-10(14(9,11)12)6-8(3,4)13-7/h5-6H2,1-4H3 |
InChI Key |
ZDJZJLNTEQNREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


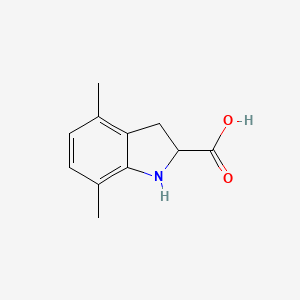
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
![3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13233259.png)
![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B13233263.png)
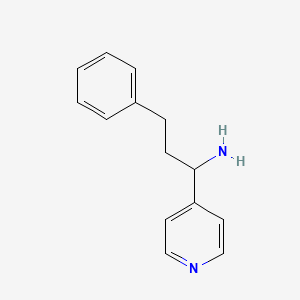
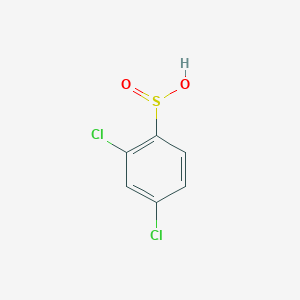
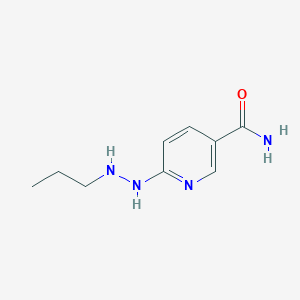
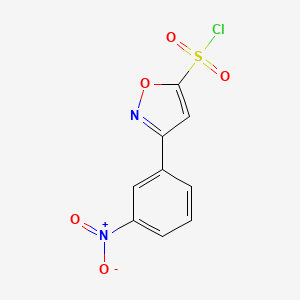
![4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13233289.png)

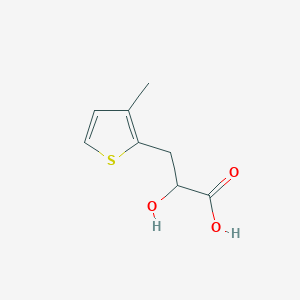
![Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233324.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13233332.png)
